1,1,1-Trifluoroethane

概要

説明

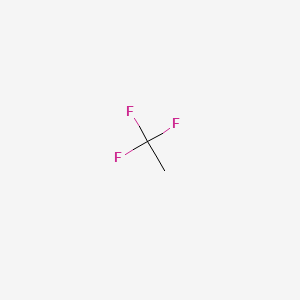

1,1,1-Trifluoroethane is a hydrofluorocarbon compound with the chemical formula C₂H₃F₃. It is a colorless gas commonly used as a refrigerant and a propellant in various applications. Unlike chlorofluorocarbons, this compound does not contain chlorine atoms, making it less harmful to the ozone layer .

準備方法

1,1,1-Trifluoroethane can be synthesized through several methods:

Catalytic Fluorination: This method involves the catalytic fluorination of 1,1,1-trichloroethane using hydrogen fluoride in the presence of a catalyst such as antimony pentachloride.

Liquid-Phase Fluorination: Another method involves the liquid-phase fluorination of unsymmetrical vinyl chloride using anhydrous hydrogen fluoride in a two-stage continuous process.

Industrial production typically employs these methods due to their efficiency and scalability.

化学反応の分析

Reaction Conditions and Catalytic Data

| Parameter | Value/Range | Source |

|---|---|---|

| Catalyst | SbCl₅ or SbCl₃F₂ | |

| Sb Content (wt%) | 0.01–10% (optimal: 0.1–5%) | |

| Molar Ratio (HF/F142b) | 1.05–1.20 | |

| Pressure | 5–30 bar | |

| Temperature | 15–50°C | |

| Yield | >97% purity |

Key Findings :

-

Lower temperatures (15–20°C) minimize byproduct formation (e.g., heavy fluorocarbons) .

-

Antimony catalysts remain stable under reaction conditions, with minimal deactivation over 100 hours .

Thermal Decomposition

F143a undergoes gas-phase thermal decomposition at high temperatures, forming radicals and smaller fluorocarbons :

Rate Constants and Activation Parameters

| Temperature (K) | Pressure (kPa) | Rate Constant (s⁻¹) | Half-Life (µs) | Source |

|---|---|---|---|---|

| 1163–1831 | 95–290 | 0.1–100 |

Mechanistic Insights :

-

Decomposition follows falloff behavior between low- and high-pressure regimes .

-

Dominant pathway involves C–C bond cleavage due to weaker C–F bond dissociation energy (~435 kJ/mol) .

Atmospheric Oxidation

Environmental Fate Data

| Property | Value | Source |

|---|---|---|

| Atmospheric Half-Life | ~9 years | |

| Global Warming Potential (GWP) | 3,800 (CO₂ = 1) | |

| OH Rate Constant |

Implications :

Combustion and Flammability

F143a is highly flammable (flammability limits: 7–18% v/v in air) . Combustion produces toxic gases (e.g., HF, COF₂) :

Catalytic Transformations

F143a participates in cycloaddition reactions under metal-catalyzed conditions. For example, carbene transfer reactions form trifluoromethyl-substituted cyclopropanes :

Experimental Highlights :

科学的研究の応用

Industrial Applications

-

Refrigeration and Air Conditioning

- 1,1,1-Trifluoroethane is primarily used as a refrigerant in various cooling systems, including automotive air conditioners and commercial refrigeration units. Its low boiling point and high heat capacity make it an effective coolant .

- It is often used in blends with other refrigerants to enhance performance while complying with environmental regulations .

- Solvent in Electronics and Pharmaceuticals

- Blowing Agent for Foam Production

- Propellant in Aerosol Products

Safety and Toxicity Considerations

- It has been determined to be non-genotoxic in both in vitro and in vivo studies, indicating no significant risk of genetic damage .

- The compound does not exhibit carcinogenic properties based on available studies .

Environmental Impact

Despite its utility, this compound poses environmental challenges due to its high GWP:

- It contributes to climate change significantly more than carbon dioxide due to its long atmospheric lifetime of approximately 50 years .

- Regulatory frameworks like the Montreal Protocol have prompted the phase-out of many hydrofluorocarbons, including this compound, leading industries to seek alternative refrigerants with lower environmental impacts .

Case Study 1: Refrigeration Systems

A study conducted on the use of this compound in commercial refrigeration systems highlighted its efficiency compared to older chlorofluorocarbon (CFC) systems. The transition to this hydrofluorocarbon resulted in improved energy efficiency while maintaining compliance with environmental regulations.

Case Study 2: Solvent Replacement

In the electronics industry, replacing traditional solvents with this compound has led to safer working conditions without compromising cleaning efficacy. This transition has been documented through various industry reports showcasing reduced flammability risks.

作用機序

The mechanism of action of 1,1,1-Trifluoroethane involves its interaction with various molecular targets. It acts as a refrigerant by absorbing heat during its phase change from liquid to gas. In biological systems, it acts as a propellant by creating pressure to deliver medication or other substances .

類似化合物との比較

1,1,1-Trifluoroethane is often compared with other hydrofluorocarbons such as:

1,1,2-Trifluoroethane: This isomer has different physical properties and applications.

1,1,1,2-Tetrafluoroethane: Commonly used as a refrigerant, it has a higher boiling point and different environmental impact.

1,1,1-Trichloroethane: Although similar in structure, it contains chlorine atoms and has a higher ozone-depleting potential.

This compound is unique due to its low toxicity, stability, and minimal environmental impact compared to other similar compounds.

生物活性

1,1,1-Trifluoroethane (C2H3F3), commonly known as HFC-143a, is a hydrofluorocarbon (HFC) primarily used as a refrigerant. While its industrial applications are well-documented, understanding its biological activity is crucial for assessing its safety and environmental impact. This article reviews the biological effects of this compound based on various studies, focusing on its toxicity, potential health effects, and relevant case studies.

- Molecular Formula : C2H3F3

- Molar Mass : 116.02 g/mol

- Boiling Point : -26.1 °C

- Density : 1.2 g/cm³

Toxicity Overview

This compound exhibits low acute inhalation toxicity. Studies indicate that it does not significantly affect body weight or organ morphology in animal models at exposure levels up to 40,000 ppm over extended periods.

Acute Toxicity Studies

- Inhalation Toxicity : In a study involving rats exposed to concentrations ranging from 0 to 540,000 ppm for four hours, no mortality was observed, and the LC50 was determined to be greater than 540,000 ppm .

- Symptoms : Minor symptoms included dry ocular and nasal discharges but were attributed to the restraint conditions rather than direct chemical effects .

Repeated Dose Studies

- 28-Day Study : Rats exposed to 2,000 to 40,000 ppm for six hours daily showed no significant changes in body weight or organ weights. Notably, no adverse effects on reproductive parameters were observed .

- 90-Day Study : Similar results were noted with no compound-related effects on body weight or organ morphology after prolonged exposure .

Genotoxicity and Reproductive Effects

Research indicates that this compound is not genotoxic. In vitro studies on human lymphocytes demonstrated no significant increase in chromosome aberrations when exposed to the compound .

Reproductive Toxicity

In developmental toxicity studies involving pregnant rats:

- No significant adverse effects on fetal development were observed across various exposure levels.

- The incidence of malformations was within historical control ranges, indicating no teratogenic potential .

Case Studies and Research Findings

| Study Type | Exposure Duration | Concentration (ppm) | Key Findings |

|---|---|---|---|

| Acute Inhalation | 4 hours | up to 540,000 | No mortality; minor ocular symptoms observed |

| 28-Day Repeated Dose | 6 hours/day for 20 days | 0 - 40,000 | No significant changes in body weight or organ morphology |

| 90-Day Repeated Dose | 6 hours/day for 90 days | 0 - 40,000 | No compound-related effects; normal organ weights |

| Genotoxicity | In vitro | Various concentrations | No chromosome aberrations in human lymphocytes |

| Developmental Toxicity | Various durations | up to 40,000 | Fetal development unaffected; malformation rates within normal range |

特性

IUPAC Name |

1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3/c1-2(3,4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPMYEOUBPIPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3 | |

| Record name | 1,1,1-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042047 | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1.1.1-Trifluoroethane is a colorless, highly flammable gas. It is heavier than air and vapors may travel from a leaking container to a source of ignition causing a flame to flashback to the container. Contact with the unconfined liquid can cause frostbite. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, A colorless, highly flammable gas; [CAMEO] | |

| Record name | 1,1,1-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7867 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-47.20 °C | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethyl ether, chloroform | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.176 g/mL at -50 °C | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.1 (Air = 1) | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1262 kPa at 298.165 deg K (9465 mm Hg at 25 °C) | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

420-46-2, 27987-06-0 | |

| Record name | 1,1,1-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84581C5PRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-111.8 °C | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,1,1-Trifluoroethane, also known as HFC-143a or R-143a, has the molecular formula CH3CF3 and a molecular weight of 84.041 g/mol. [, ]

A: Yes, several studies have investigated the vibrational and infrared spectra of this compound. High-resolution infrared spectroscopy, including far-infrared synchrotron radiation, has been used to analyze its vibrational bands and determine spectroscopic parameters. [, , ]

A: this compound has been investigated as a component in mixed refrigerant systems designed to replace chlorofluorocarbons (CFCs) like CFC-11 and HCFC-22 due to its favorable thermodynamic properties. These mixtures are proposed for use in refrigeration, air conditioning, and heat pump systems. [, , , ]

A: Yes, this compound can undergo dehydrofluorination to produce vinylidene fluoride (VDF), a valuable monomer. This reaction can be catalyzed by materials like MgF2 embedded in carbon nanofibers. []

A: Yes, classical trajectory calculations and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, combined with unimolecular master equation analysis, have been employed to investigate the kinetics and mechanism of this compound decomposition. These studies provided insights into the energy transfer processes and rate constants associated with the reaction. []

A: this compound can be produced via several synthetic routes, including the catalytic fluorination of vinylidene chloride or 1,1-dichloro-1-fluoroethane with hydrogen fluoride. [, ]

A: While this compound is considered a relatively low-toxicity HFC, some studies suggest potential health concerns. For example, occupational exposure to this compound has been linked to liver injury in certain cases, particularly in individuals exposed to silica. []

A: Solid sorbent tubes containing activated coconut-shell charcoal can be used to sample airborne this compound. Following desorption, the collected compound can be quantified using gas chromatography with flame ionization detection. []

A: this compound (HFC-143a) belongs to the hydrofluorocarbon (HFC) family and is considered a potential alternative to CFCs due to its lack of ozone-depleting potential. CFCs, while effective refrigerants, contribute significantly to ozone layer depletion. [, ]

A: Several other compounds are being explored as alternatives to CFC-11 for foam insulation, each with its own set of properties and potential environmental impacts. These alternatives include: HCFC-123, HCFC-141b, HFC-143, HFC-227ea, HFC-236ea, HFC-236fa, HFC-245ca, HFE-245fa1, HFE-263fb1, RC318, 1,1,1-trifluoroacetone, and a cyclopentane/pentane mixture. []

A: The need for alternatives to CFCs emerged in the late 20th century due to growing concerns about the depletion of the ozone layer. The Montreal Protocol, an international treaty signed in 1987, aimed to phase out ozone-depleting substances, including CFCs. This prompted extensive research and development of alternative compounds with lower ozone depletion potential. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。